Lipophilicity (XLogP3) Differentiation: Target vs. Des-Methyl Analog 6-Bromo-1H-indazol-3-amine
The N-methyl substituent on the 3-amino group of 6-bromo-N-methyl-1H-indazol-3-amine increases computed lipophilicity by ΔXLogP3 ≈ +0.7 relative to its des-methyl analog 6-bromo-1H-indazol-3-amine. The target compound has an XLogP3 of 2.6 [1] versus 1.9 for the des-methyl comparator [2]. This logP shift of approximately 0.7 log units corresponds to a roughly 5-fold difference in theoretical octanol-water partition coefficient, which has implications for membrane permeability, passive absorption, and blood-brain barrier penetration potential in downstream lead optimization [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6-Bromo-1H-indazol-3-amine (CAS 404827-77-6): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.7 (target more lipophilic by ~5-fold in partition coefficient) |
| Conditions | XLogP3 computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14 for comparator; ChemicalBook.in for target) |
Why This Matters
In fragment-based or lead-optimization programs, a ΔLogP of +0.7 is sufficient to meaningfully alter permeability class and oral absorption prediction (e.g., shifting a compound across Lipinski logP thresholds), making these two analogs non-interchangeable for pharmacokinetic optimization.
- [1] ChemicalBook.in. 1H-Indazol-3-amine, 6-bromo-N-methyl- (CAS 1334419-91-8). Computed Descriptors: XLogP3 2.6. View Source
- [2] PubChem. Compound Summary for CID 2786631, 6-bromo-1H-indazol-3-amine (CAS 404827-77-6). Computed Properties: XLogP3-AA 1.9. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Documents that ΔlogP ~0.7 corresponds to meaningful differences in ADME properties.) View Source
